molecular formula C7H4F2N2O3 B1448164 2,3-Difluoro-5-nitrobenzamide CAS No. 1806388-74-8

2,3-Difluoro-5-nitrobenzamide

Cat. No.: B1448164
CAS No.: 1806388-74-8
M. Wt: 202.11 g/mol
InChI Key: DIAZKPONYLLKQD-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a nitro group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-nitrobenzamide typically involves the nitration of a fluorinated benzene derivative followed by amide formation. One common method starts with 2,3-difluorobenzene, which undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5 position. The resulting 2,3-difluoro-5-nitrobenzene is then reacted with ammonia or an amine to form the corresponding benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base to facilitate the reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2,3-Difluoro-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Potential formation of quinones or other oxidized derivatives.

Scientific Research Applications

2,3-Difluoro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects.

Comparison with Similar Compounds

  • 2,4-Difluoro-5-nitrobenzamide
  • 2,3-Difluoro-4-nitrobenzamide
  • 2,3-Dichloro-5-nitrobenzamide

Comparison: 2,3-Difluoro-5-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the fluorine atoms. Its biological activity can also vary, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2,3-difluoro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-5-2-3(11(13)14)1-4(6(5)9)7(10)12/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAZKPONYLLKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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